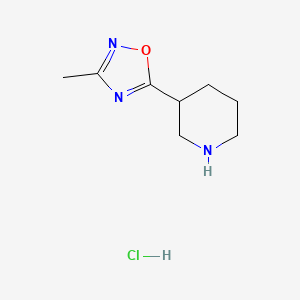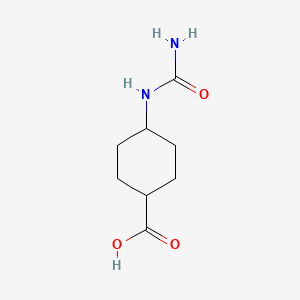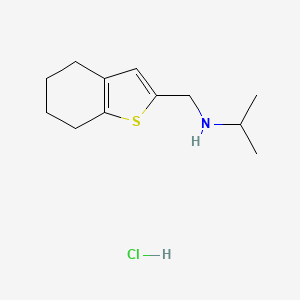![molecular formula C11H8Cl2N2O3 B1521603 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094361-21-3](/img/structure/B1521603.png)
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Descripción general
Descripción
The compound “2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The molecule also contains a 2,4-dichlorophenyl group and an acetic acid group .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, is a topic of active research. Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods . One common method involves the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group contribute to its unique structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group would all contribute to its properties .Aplicaciones Científicas De Investigación
Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, closely related to the chemical structure of interest, has been synthesized and evaluated for fluorescent properties. These compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting potential applications in spectroscopy and imaging technologies (Hasan, Abbas, & Akhtar, 2011).
Antitubercular Activity
Research on derivatives of pyrazoline, which include structural motifs similar to the compound , has shown promising antitubercular properties. These compounds were synthesized and characterized, demonstrating potential as antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Anti-Inflammatory and Antimicrobial Properties
Studies on 2-pyrazoline analogues have identified significant anti-inflammatory effects mediated by the inhibition of phospholipase A2, an enzyme involved in inflammatory responses. These findings suggest potential applications in developing new nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). Additionally, some pyrazoline derivatives have demonstrated antimicrobial activity, further expanding their potential therapeutic applications (Sharshira & Hamada, 2012).
Phytoremediation Enhancement
Research on bacterial endophytes enhancing phytoremediation capabilities in plants for compounds like 2,4-dichlorophenoxyacetic acid indicates potential environmental applications. Such approaches could help in bioremediation and reducing the environmental impact of similar herbicidal compounds (Germaine et al., 2006).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces against corrosion (Lgaz et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYQRSHTUFJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



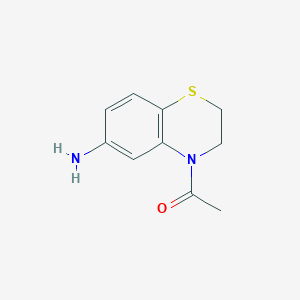
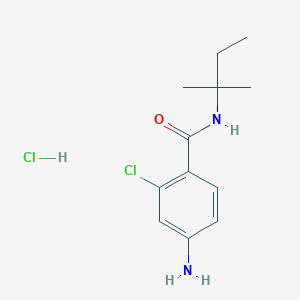
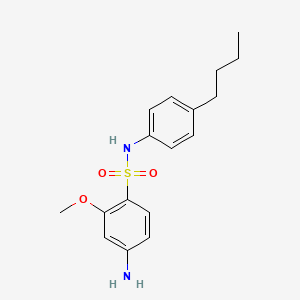
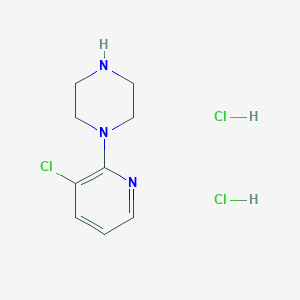
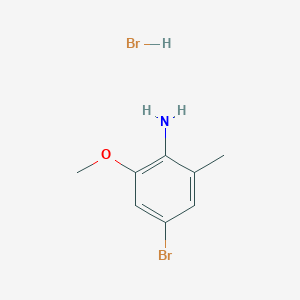
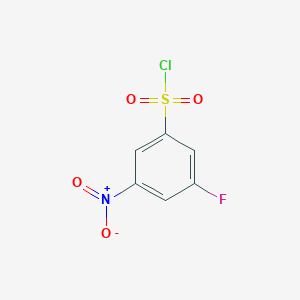
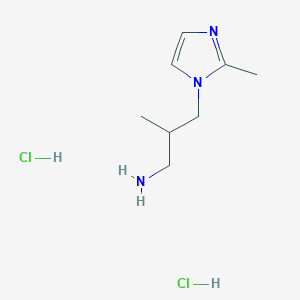
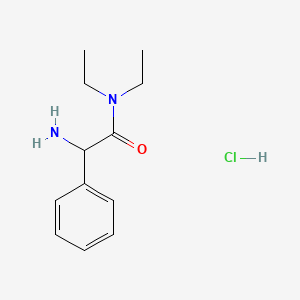
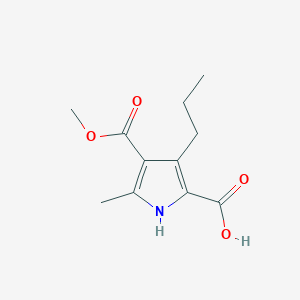
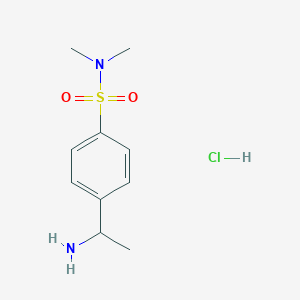
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
